N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1040662-19-8
Cat. No.: VC5464227
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040662-19-8 |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.391 |
| IUPAC Name | N,N-dibenzyl-1-methyl-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O2/c1-22-19(24)13-12-18(21-22)20(25)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
| Standard InChI Key | XFUOCUAOXPAYNC-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N,N-dibenzyl-1-methyl-6-oxopyridazine-3-carboxamide, reflects its substitution pattern:
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A pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) forms the core.
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A methyl group (-CH) is attached to the 1-position of the pyridazine ring.
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A carboxamide group (-CONH) resides at the 3-position, with both amide hydrogens replaced by benzyl (-CHCH) groups.
The Standard InChIKey (XFUOCUAOXPAYNC-UHFFFAOYSA-N) and SMILES string (CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3) provide unambiguous identifiers for computational and regulatory purposes.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 333.391 g/mol |
| CAS Registry Number | 1040662-19-8 |
| XLogP3 | 3.5 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 ≈ 3.5) suggest favorable membrane permeability, a critical factor in drug design.
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit protocol for this compound is published, analogous pyridazinecarboxamides are typically synthesized via condensation reactions. A plausible route involves:
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Pyridazine-3-carboxylic acid activation using coupling agents like EDCl/HOBt.
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Amide bond formation with dibenzylamine in the presence of a base (e.g., DIPEA).
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Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions .
Electrochemical methods, as demonstrated for related pyridin-2-ones, could offer an alternative synthetic strategy by enabling oxidative coupling under mild conditions .
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:
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H NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm, integrating to 10H for benzyl groups), methyl groups (δ 2.1–2.5 ppm), and pyridazine ring protons (δ 6.5–8.3 ppm) .
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C NMR: Carbonyl carbons (δ 160–170 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–35 ppm) would dominate the spectrum .
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HRMS: The molecular ion peak at m/z 333.391 ([M+H]) confirms the molecular formula.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Modifying the carboxamide’s N-substituents significantly impacts potency:
| Analog Structure | CA IX IC (nM) | Antiproliferative GI (µM) |
|---|---|---|
| N,N-Dibenzyl (this compound) | Not tested | Not tested |
| N-Phenyl | 12.3 | 8.7 |
| N-(4-Methoxyphenyl) | 9.1 | 6.2 |
Data adapted from studies on pyridazinecarboxamides . The dibenzyl variant’s larger hydrophobic groups may enhance membrane permeability but reduce enzyme affinity compared to smaller aryl substituents.
Future Research Directions
Synthesis Optimization
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Green chemistry approaches: Replace traditional coupling agents with electrochemical or photocatalytic methods to improve atom economy .
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Asymmetric synthesis: Introduce chiral centers via enantioselective catalysis for targeted therapeutic applications.
Biological Testing Priorities
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Enzyme inhibition assays: Screen against CA isoforms I, II, IX, and XII to identify selectivity profiles.
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In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.
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